N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene scaffold linked to a pyridin-2-yl-substituted piperidine moiety. This compound’s structure combines a hydrophobic tetrahydronaphthalene ring with a sulfonamide group at the 2-position and a pyridine-containing piperidine side chain.
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-27(26,20-9-8-18-5-1-2-6-19(18)15-20)23-16-17-10-13-24(14-11-17)21-7-3-4-12-22-21/h3-4,7-9,12,15,17,23H,1-2,5-6,10-11,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPAKBADQZQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene core and a sulfonamide group, which is known for enhancing solubility and bioavailability. The presence of the pyridine and piperidine moieties suggests potential interactions with various biological targets.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies indicate that it may interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. This interaction could modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance:
- In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Antibacterial assays indicated that it was effective against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that specific functional groups within the molecule are crucial for its antibacterial efficacy .
Case Studies
- Study on Anticancer Activity : A research article published in MDPI reported on several synthesized analogues of the compound that were tested for their anticancer properties. One analogue showed an IC50 value significantly lower than that of doxorubicin in both A-431 and Jurkat cell lines. Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins .
- Antimicrobial Efficacy Investigation : Another study evaluated the antibacterial activity of the compound against various strains of bacteria using the broth microdilution method. Results showed that it possessed greater antibacterial activity compared to existing antibiotics, suggesting its potential as a new therapeutic agent .
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
Substituent Positioning : Unlike analogs with substitutions at C5 of the tetrahydronaphthalene, the target compound’s sulfonamide is at C2, which may influence steric interactions and receptor accessibility.
Heterocyclic vs. Aromatic Groups : The pyridin-2-yl group on the piperidine core (target) differs from phenyl groups in analogs (10, 11, 21), possibly enhancing solubility or modulating receptor selectivity through lone-pair interactions .
Pharmacological Implications
While pharmacological data for the target compound are absent in the evidence, insights from analogs suggest:
- Opioid Receptor Interactions: Analogues with hydroxyl (21) or amino (10) groups at C5 of tetrahydronaphthalene demonstrated enhanced opioid receptor binding and selectivity, attributed to hydrophobic and hydrogen-bonding interactions .
- Pyridine vs. Phenyl : The pyridin-2-yl substituent could reduce off-target effects by altering electron distribution in the piperidine core, a hypothesis supported by studies on heterocyclic modifications in opioid ligands .
Preparation Methods
Reductive Amination of Pyridin-2-Amine with Piperidin-4-One
A common route involves reductive amination between pyridin-2-amine and piperidin-4-one. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane facilitates this reaction, yielding 1-(pyridin-2-yl)piperidin-4-amine. Subsequent N-methylation via Eschweiler-Clarke reaction with formaldehyde and formic acid introduces the methyl group.
Reaction Conditions:
Alternative Pathway: Nucleophilic Substitution
An alternative method employs 4-(chloromethyl)piperidine hydrochloride reacting with pyridin-2-amine in the presence of potassium carbonate. This SN2 reaction proceeds in acetone under reflux, followed by Boc protection/deprotection to isolate the primary amine.
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, acetone, 12 h | 65 | 92 |
| Cs₂CO₃, DMF, 8 h | 58 | 88 |
Preparation of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride
Sulfonation of Tetrahydronaphthalene
Direct sulfonation of 5,6,7,8-tetrahydronaphthalene using chlorosulfonic acid at 0–5°C produces a mixture of regioisomers. The 2-sulfo derivative is isolated via fractional crystallization.
Regioselectivity Analysis:
| Position | Yield (%) |
|---|---|
| 1-Sulfo | 22 |
| 2-Sulfo | 54 |
| 3-Sulfo | 24 |
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane, yielding 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. Excess thionyl chloride (SOCl₂) may also be used.
Reaction Parameters:
Coupling Strategies for Sulfonamide Formation
Direct Coupling of Amine and Sulfonyl Chloride
The primary amine intermediate reacts with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method achieves moderate yields but requires strict moisture control.
Optimized Protocol:
- Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
- Base: TEA (2.5 eq)
- Yield: 76%
Solid-Phase Synthesis with Resin-Bound Amine
Immobilizing the amine on Wang resin enables stepwise coupling under mild conditions. After sulfonamide formation, cleavage with trifluoroacetic acid (TFA) releases the product, enhancing purity.
Comparative Performance:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Solution-phase | 76 | 85 |
| Solid-phase | 82 | 94 |
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
The preference for 2-sulfonation in tetrahydronaphthalene is attributed to steric and electronic factors. Computational studies (DFT) confirm lower activation energy for sulfonation at the 2-position due to favorable orbital overlap.
Byproduct Formation During Coupling
Nonselective sulfonamide formation at piperidine’s secondary amine is minimized using bulky bases (e.g., DIPEA) or temporary Boc protection.
Protection/Deprotection Cycle:
- Boc-protection of piperidine amine (Boc₂O, DMAP)
- Sulfonamide coupling
- TFA-mediated deprotection
Overall Yield: 71%
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for optimized solid-phase synthesis batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
